1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20438496
InChI: InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H
SMILES:
Molecular Formula: C11H22Cl2N2O
Molecular Weight: 269.21 g/mol

1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride

CAS No.:

Cat. No.: VC20438496

Molecular Formula: C11H22Cl2N2O

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride -

Specification

Molecular Formula C11H22Cl2N2O
Molecular Weight 269.21 g/mol
IUPAC Name 1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H
Standard InChI Key QLIARDZNTOCYAR-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCCC12CCNCC2.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,9-diazaspiro[5.5]undecane core, where two piperidine rings share a central spiro carbon atom. The dihydrochloride moiety at position 1 enhances its physicochemical properties, including aqueous solubility and crystalline stability. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₁H₂₂Cl₂N₂O
Molecular Weight269.21 g/mol
IUPAC Name1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone; dihydrochloride
Canonical SMILESCC(=O)N1CCCCC12CCNCC2.Cl.Cl

The spirocyclic structure imposes conformational rigidity, which is advantageous for binding to biological targets with high specificity .

Synthesis and Derivatives

Synthesis typically involves cyclocondensation of appropriately substituted piperidine precursors followed by hydrochlorination. A common route includes:

  • Cyclization: Reacting 4-piperidone with a bifunctional amine under acidic conditions to form the spiro core.

  • Acetylation: Introducing the acetyl group at position 1 via nucleophilic substitution.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Derivatives of this compound often modify the acetyl group or introduce substituents at positions 4 or 9 to optimize bioactivity. For example, replacing the acetyl with a sulfonyl group reduces melanin-concentrating hormone receptor (MCH-R1) affinity, underscoring the importance of the ketone moiety .

Medicinal Chemistry and Drug Discovery

Scaffold Utility

The compound’s rigidity and bifunctional nitrogen atoms make it ideal for fragment-based drug design. For example:

  • Kinase Inhibitors: Hybrid molecules combining the spiro core with pyrazolo[1,5-a]pyridine moieties inhibit fibroblast growth factor receptors (FGFRs) implicated in oncology .

  • Antivirals: Structural derivatives show nanomolar activity against SARS-CoV-2 main protease in computational docking studies .

Structure-Activity Relationship (SAR)

Key SAR insights include:

  • Position 1: Acetyl groups are critical for ACC inhibition; substitution with carbamates reduces potency by 10-fold .

  • Position 9: Alkyl chains enhance MCH-R1 binding, while aryl groups favor dopamine receptor interactions .

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